![molecular formula C6H4Br2OS B079183 2-Bromo-1-(5-bromothiophen-2-yl)ethanone CAS No. 10531-44-9](/img/structure/B79183.png)
2-Bromo-1-(5-bromothiophen-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone involves halogen-exchange reactions yielding higher yields and demonstrates the compound's effectiveness as a chemical protective group (Li Hong-xia, 2007). Further, the compound's synthesis through reactions involving bromo and thiophene derivatives highlights its versatility in chemical synthesis (G. Crundwell et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related brominated and thiophene-containing compounds provides insights into their geometric and electronic properties. Studies involving Density Functional Theory (DFT) investigations reveal structural characteristics, molecular electrostatic potential, and reactivity descriptors, offering a deeper understanding of such compounds' chemical behavior (Komal Rizwan et al., 2021).
Chemical Reactions and Properties
Compounds analogous to this compound participate in various chemical reactions, such as Suzuki cross-coupling, providing a pathway to synthesize diverse analogs with significant yields. These reactions are facilitated by the presence of electron-donating and withdrawing groups, underlining the compound's chemical reactivity and potential in creating novel molecules with defined properties (Komal Rizwan et al., 2021).
Scientific Research Applications
Synthesis of Chalcone Analogues : Curti, Gellis, and Vanelle (2007) described a method for synthesizing α,β-unsaturated ketones, which are chalcone analogues, using 2-bromo-1-(5-nitrothiophen-2-yl)ethanone through a SRN1 mechanism. This method can synthesize a wide variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).
Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone : Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone by halogen-exchange reaction, demonstrating its effectiveness as a chemical protective group. No photolytic phenomena were observed in various solvents, indicating stability (Li Hong-xia, 2007).
Biological Activities of Thiazolo-Benzimidazole Derivatives : Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, which showed potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. The compound also inhibited LPS-stimulated NO generation and exhibited cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).
Nucleophilic Substitution Reaction Studies : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(furan-2-yl)ethan-1-one. They performed various Density Functional Theory (DFT) calculations to investigate the electronic structure and reactivity of these compounds (Erdogan & Erdoğan, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis .
Biochemical Pathways
The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, insulin signaling, and the regulation of glycogen synthesis. Therefore, modulation of GSK-3β activity can have wide-ranging effects on cellular function .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its target, potential effects could include changes in cell signaling, growth metabolism, and apoptosis .
properties
IUPAC Name |
2-bromo-1-(5-bromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXRAVUJGCRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365795 | |
Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10531-44-9 | |
Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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